![molecular formula C26H30N4O5 B3396201 ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1010259-15-0](/img/structure/B3396201.png)

ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

説明

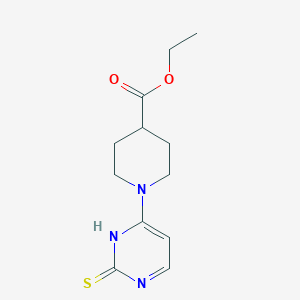

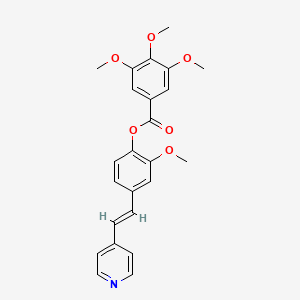

The compound is a complex organic molecule that includes several functional groups such as a benzodioxole, a piperazine, and a tetrahydropyrimidine . These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole and piperazine rings would likely contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases, and benzodioxoles can undergo electrophilic aromatic substitution reactions .科学的研究の応用

Anticancer Applications

This compound has been studied for its potential anticancer properties . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . They have been synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Selectivity Between Cancer Cells and Normal Cells

The compound exhibited good selectivity between cancer cells and normal cells . This is an important characteristic for potential anticancer drugs, as it means that they can target cancer cells without causing significant harm to normal cells .

Antitumor Properties

The compound has shown antitumor properties in lung, breast, and ovarian cancer . This suggests that it could potentially be used in the treatment of these types of cancer .

Inhibitory Activity

The compound has shown significant aromatase inhibitory activity . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, which are involved in the development and progression of breast cancer .

Antagonist Activity

The compound has shown potent corticotrophin-releasing factor 1 receptor antagonist activity . This suggests that it could potentially be used in the treatment of conditions related to the corticotrophin-releasing factor 1 receptor .

Activity Against Leukotriene C4 (LTC4)

The compound has shown potent activity against leukotriene C4 (LTC4) antagonist . LTC4 is a mediator of inflammation, and antagonists of LTC4 can have a protective effect on HCl.ethanol-induced gastric lesions .

Activity Against Trypanosoma Brucei

The compound has shown good in vitro activity against the protozoan parasite Trypanosoma brucei . This is the causative organism of Human African Trypanosomasis , suggesting that the compound could potentially be used in the treatment of this disease .

Use as Chiral Stationary Phases

The compound can be used as chiral stationary phases . For example, it can be used as a chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.

Biochemical Pathways

Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may also affect microtubule dynamics, disrupting normal cell division and leading to cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells

特性

IUPAC Name |

ethyl 6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5/c1-2-33-25(31)23-20(27-26(32)28-24(23)19-6-4-3-5-7-19)16-30-12-10-29(11-13-30)15-18-8-9-21-22(14-18)35-17-34-21/h3-9,14,24H,2,10-13,15-17H2,1H3,(H2,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCJDTJFPHLXOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

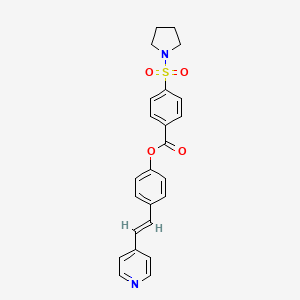

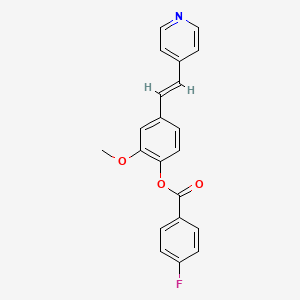

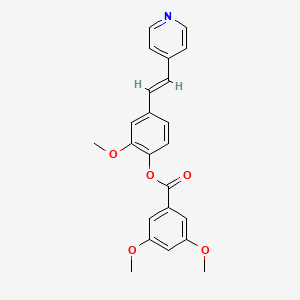

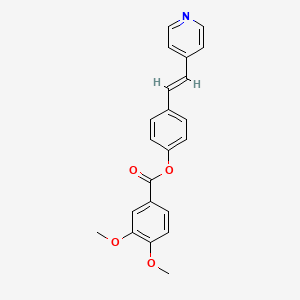

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3396124.png)

![Methyl {3-[2-(dimethylamino)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetate](/img/structure/B3396195.png)